molecular formula C20H41N5O7  xH2SO4 (lot specific) B014158 Gentamicin C2 CAS No. 25876-11-3

Gentamicin C2

Cat. No. B014158
CAS RN: 25876-11-3
M. Wt: 463.57 g/mol (Free base)
InChI Key: XUFIWSHGXVLULG-JYDJLPLMSA-N
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Description

Synthesis Analysis

The synthesis of Gentamicin C2 involves complex chemical and enzymatic reactions. Jana and Crich (2022) described a straightforward synthesis of Gentamicin C2 from sisomicin, involving selective oxidation, hydrogenation, inversion of configuration, and reductive amination processes (Jana & Crich, 2022). This synthesis pathway highlights the intricate steps required to obtain Gentamicin C2 with favorable properties.

Molecular Structure Analysis

The molecular structure of Gentamicin C2 is characterized by several functional groups and chiral centers, contributing to its activity and specificity. The structural analysis of enzymes involved in gentamicin biosynthesis, such as GenN, reveals insights into the molecular modifications that lead to the production of Gentamicin C2 and other gentamicin components. GenN, a methyltransferase, plays a crucial role in the 3"-N-methylation, a modification essential for the activity of Gentamicin C2 (Bury et al., 2017).

Chemical Reactions and Properties

Gentamicin C2 undergoes various chemical reactions during its biosynthesis and functional activity. The biosynthesis process involves the action of specific enzymes that catalyze reactions such as epimerization, methylation, and phosphorylation. For instance, the biosynthesis and epimerization of Gentamicin C2 are catalyzed by enzymes GenB1 and GenB2, indicating the complexity of its chemical properties (Gu et al., 2015).

Physical Properties Analysis

The physical properties of Gentamicin C2, such as solubility, stability, and melting point, are crucial for its formulation and efficacy as an antibiotic. While specific details on the physical properties of Gentamicin C2 are not directly mentioned in the papers, the general characteristics of aminoglycoside antibiotics suggest that Gentamicin C2 is water-soluble and stable under various conditions, suitable for medical applications.

Chemical Properties Analysis

Gentamicin C2's chemical properties, including its reactivity, interaction with bacterial ribosomes, and resistance to enzymatic degradation, contribute to its antibacterial efficacy. The structural basis of its selectivity and interaction with bacterial targets is crucial for understanding its mechanism of action. The analysis of GenN and other enzymes involved in its biosynthesis provides insights into the chemical properties that make Gentamicin C2 a potent antibiotic (Bury et al., 2017).

Safety And Hazards

Gentamicin C2 is associated with severe adverse effects including nephrotoxicity . It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ingestion .

Future Directions

The gentamicin drug product is a complex mixture of numerous components, many of which have not individually undergone safety and efficacy assessments . Future research could focus on the individual safety and efficacy assessments of each component of the gentamicin complex .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-IDLVJFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023093
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentamicin C2

CAS RN

25876-11-3
Record name Gentamicin C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25876-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentamicin C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
547
Citations
Y Gu, X Ni, J Ren, H Gao, D Wang, H Xia - ChemBioChem, 2015 - Wiley Online Library
… This study has described a new parallel branch of the gentamicin C2/C2a biosynthetic … , and JI-20B is a precursor for gentamicin C2 biosynthesis. The C6′-amino groups of JI-20Ba …
H Soeorg, H Padari, K Kipper, ML Ilmoja, I Lutsar… - The AAPS Journal, 2022 - Springer
Gentamicin is a commonly used antibiotic in neonates. Its components C1, C1a, C2, C2a, and C2b may have different nephrotoxic potential. We aimed to describe pharmacokinetics …
A Steinman, N Isoherranen, O Ashoach… - Equine veterinary …, 2002 - Wiley Online Library
… Following administration of the gentamicin components to rats separately, gentamicin C2 caused the earliest evidence of renal injury, which was nearly equivalent to the damage …
S Jana, P Rajasekaran, K Haldimann… - ACS Infectious …, 2023 - ACS Publications
… 22−24) multiple authors have studied the relative activity and toxicity of the individual components of the commercial mixtures leading to suggestions, for example, (i) that gentamicin C2 …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
S Jana, D Crich - Organic Letters, 2022 - ACS Publications
… of gentamicin C1, gentamicin C1a, and gentamicin C2, C2a, and C2b together with minor … Nephrotoxicity was also studied in vivo in rats, which revealed gentamicin C2 to be more …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
J Guo, F Huang, C Huang, X Duan, X Jian, F Leeper… - Chemistry & biology, 2014 - cell.com
… ) act in enigmatic dehydroxylation steps that convert JI-20A and JI-20B into the gentamicin C complex or (GenB2) catalyze the epimerization of gentamicin C2a into gentamicin C2. …
Number of citations: 53 www.cell.com
ME O'Sullivan, Y Song… - Proceedings of the …, 2020 - National Acad Sciences
… In contrast, they showed different degrees of ototoxicity in cochlear explants, with gentamicin C2b being the least and gentamicin C2 the most ototoxic. Structure–activity relationships …
Number of citations: 25 www.pnas.org
F TANGY, M MOUKKADEM… - European journal of …, 1985 - Wiley Online Library
The binding of gentamicin (Gm) to Escherichia coli ribosomes and ribosomal subunits has been studied. By means of equilibrium dialysis and of statistical interpretation of the data it …
RT Testa, BC Tilley - The Journal of antibiotics, 1976 - jstage.jst.go.jp
… while gentamicin C2 was transformed into gentamicin C1. Gentamicin C1a, however, … into gentamicin C2 and C1 (Fig. 5A and 5B). These results are also suggestive of the involvement …
Number of citations: 66 www.jstage.jst.go.jp
S Yoshizawa, D Fourmy, JD Puglisi - The EMBO journal, 1998 - embopress.org
… A weak footprint is observed at G1494(N7) and A1408(N1) in the presence of 1 μM gentamicin C1a and 10 μM gentamicin C2. The intensity of the gentamicin C1 footprint is weaker and …
Number of citations: 466 www.embopress.org

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